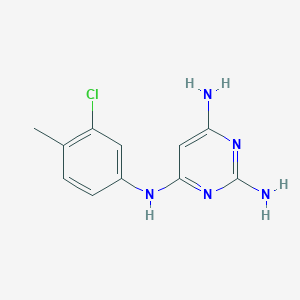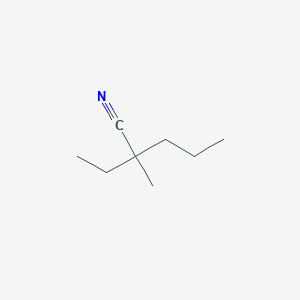
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an acetyl group attached to an aniline ring, which is further connected to a chlorobutene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylanilino)-1-chlorobut-3-en-2-one typically involves the reaction of 4-acetylaniline with 1-chlorobut-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetylanilino)-1-chlorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Acetylanilino)acetic acid
- 4-(4-Acetylanilino)-4-oxobutanoic acid
- 3-(4-Acetylanilino)-2-phenyl-1H-inden-1-one
Uniqueness
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one is unique due to its specific structural features, such as the presence of both an acetyl group and a chlorobutene chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90251-30-2 |
|---|---|
Fórmula molecular |
C12H12ClNO2 |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
4-(4-acetylanilino)-1-chlorobut-3-en-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-9(15)10-2-4-11(5-3-10)14-7-6-12(16)8-13/h2-7,14H,8H2,1H3 |
Clave InChI |
NXEXBUZWIOVKMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC=CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)



![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)


![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

